Product packaging for Cyclopentyl(pyrimidin-2-yl)methanol(Cat. No.:CAS No. 1182977-20-3)

Cyclopentyl(pyrimidin-2-yl)methanol

Cat. No.: B3376300
CAS No.: 1182977-20-3
M. Wt: 178.23 g/mol
InChI Key: MFJHDKZTIXMIBJ-UHFFFAOYSA-N
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Description

Contextualization within Pyrimidine-Containing Heterocyclic Chemistry

The pyrimidine (B1678525) ring is a cornerstone of heterocyclic chemistry, most notably as a fundamental component of the nucleobases uracil, thymine, and cytosine in nucleic acids. sigmaaldrich.com This biological prevalence has made the pyrimidine scaffold a "privileged" structure in drug discovery. sigmaaldrich.comrjptonline.org Its derivatives are known to interact with a wide array of biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological activities. sigmaaldrich.comacs.org The pyrimidine core's ability to be readily functionalized at multiple positions allows for the creation of diverse chemical libraries for screening against various diseases. acs.org

Significance of Pyrimidine and Cyclopentyl Scaffolds in Medicinal Chemistry Design

The combination of a pyrimidine ring and a cyclopentyl group in one molecule is a deliberate design choice in medicinal chemistry. The pyrimidine moiety, as established, offers a versatile platform for biological interactions. sigmaaldrich.comacs.org The cyclopentyl group, a small aliphatic ring, is often used as a bioisostere for other chemical groups. nih.gov Bioisosteric replacement is a strategy used to modify a lead compound's properties, such as metabolic stability, lipophilicity, and binding affinity, without drastically altering its fundamental biological activity. princeton.educambridgemedchemconsulting.com The inclusion of a cyclopentyl ring can enhance a molecule's pharmacokinetic profile and conformational rigidity, which can lead to improved potency and selectivity for its target. nih.gov

Overview of Research Trajectories for Analogous Pyrimidine and Cyclopentyl Derivatives

While direct studies on Cyclopentyl(pyrimidin-2-yl)methanol are not extensively published, research on analogous compounds provides insight into its potential applications. For instance, various 2-substituted pyrimidines have been synthesized and evaluated for a range of pharmacological activities. rjptonline.orgacs.orgmdpi.com Research has shown that modifications at the 2-position of the pyrimidine ring can significantly influence the compound's biological effects. mdpi.com

Similarly, cyclopentyl-pyrimidine derivatives have been investigated as potent inhibitors of various enzymes. A study on 2-amino-4-pyrazolecyclopentylpyrimidines revealed their potential as IGF-1R tyrosine kinase inhibitors for cancer therapy. acs.org Another related compound, (4-amino-2-cyclopentyl-5-pyrimidinyl)methanol, highlights the exploration of this scaffold in medicinal chemistry. chemsynthesis.com The synthesis and evaluation of compounds with similar structural motifs, such as cyclopropyl(pyrimidin-2-yl)methanol (B1375193) and (pyridin-2-yl)methanol derivatives, further underscore the scientific interest in the combination of a heterocyclic ring with a cycloalkylmethanol group. nih.govsigmaaldrich.com

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS Number 1182977-20-3 sigmaaldrich.com
Physical Form Liquid sigmaaldrich.com
Purity 95% sigmaaldrich.com
InChI Key MFJHDKZTIXMIBJ-UHFFFAOYSA-N sigmaaldrich.com
SMILES C1CCC(C1)C(C2=NC=CC=N2)O uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O B3376300 Cyclopentyl(pyrimidin-2-yl)methanol CAS No. 1182977-20-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentyl(pyrimidin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-9(8-4-1-2-5-8)10-11-6-3-7-12-10/h3,6-9,13H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJHDKZTIXMIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=NC=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Cyclopentyl(pyrimidin-2-yl)methanol Core and Related Scaffolds

The creation of the this compound structure hinges on the strategic assembly of its constituent parts: the pyrimidine (B1678525) ring, the cyclopentyl group, and the methanol (B129727) functionality. Synthetic approaches can be broadly categorized into the initial formation of a functionalized pyrimidine core followed by the introduction of the cyclopentyl and methanol groups, or the construction of the pyrimidine ring from precursors already bearing these substituents.

Classical Synthetic Approaches to Pyrimidine Derivations

The foundational methods for constructing the pyrimidine ring have been well-established for over a century and remain a cornerstone of heterocyclic synthesis. The most prominent classical approach is the Pinner synthesis , which involves the condensation of a β-dicarbonyl compound with an amidine. pearson.comgoogle.com In a typical reaction, a 1,3-diketone reacts with an amidine to yield a 2-substituted pyrimidine. google.com Variations of this method, such as using β-keto esters in place of 1,3-diketones, have expanded the scope of accessible pyrimidine derivatives. google.com

Another widely employed classical method is the Biginelli reaction , a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) under acidic conditions to produce dihydropyrimidines, which can be subsequently oxidized to pyrimidines. nih.gov While highly efficient for certain substitution patterns, its direct application to the synthesis of 2-substituted pyrimidines like the target compound requires specific starting materials.

These classical methods provide robust and scalable routes to a wide array of pyrimidine cores. For the synthesis of this compound, a classical approach might involve the synthesis of a 2-halopyrimidine, which can then undergo further functionalization.

Advanced Reaction Conditions and Catalytic Transformations

Modern organic synthesis has introduced a variety of advanced techniques that offer improved yields, milder reaction conditions, and greater functional group tolerance compared to classical methods. These are particularly relevant for the synthesis of complex molecules like this compound.

Copper catalysis has emerged as a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds in pyrimidine synthesis. Copper-catalyzed cross-coupling reactions, such as Ullmann-type couplings, can be employed to introduce various substituents onto the pyrimidine ring. For instance, copper-mediated reactions can facilitate the coupling of aryl or alkyl halides with pyrimidine derivatives. While the classical Ullmann reaction often requires harsh conditions, modern protocols utilize ligands to facilitate the reaction at lower temperatures. google.com

A notable application involves the copper-catalyzed [3 + 3] annulation of amidines with saturated ketones to afford pyrimidines, proceeding through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. rsc.org This method allows for the direct use of readily available starting materials.

CatalystReactantsProductReference
CopperAmidines, Saturated KetonesSubstituted Pyrimidines rsc.org
Copper(I) iodide/LigandAryl iodides, AlkylaminesN-Arylalkylamines google.com

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. The rapid and efficient heating provided by microwave irradiation can drive reactions to completion under milder conditions than conventional heating. chemscene.com

The Biginelli reaction, a classical method for pyrimidine synthesis, has been successfully adapted to microwave conditions, leading to higher yields and shorter reaction times. nih.govchemscene.com Similarly, other condensation reactions for the formation of the pyrimidine ring can benefit from microwave irradiation, making it a valuable tool for the rapid synthesis of pyrimidine libraries. nih.gov

Reaction TypeConditionsAdvantagesReference
Biginelli CondensationMicrowave irradiationReduced reaction time, higher yields nih.govchemscene.com
General Pyrimidine SynthesisMicrowave irradiationFaster reactions, improved efficiency nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are indispensable tools in modern organic synthesis and have been extensively applied to the functionalization of pyrimidines. These reactions allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling , which couples an organoboron compound with a halide or triflate, is particularly useful for introducing aryl or alkyl substituents onto the pyrimidine ring. For instance, a 2-chloropyrimidine (B141910) could be coupled with a cyclopentylboronic acid derivative to form a 2-cyclopentylpyrimidine intermediate.

The Buchwald-Hartwig amination is another key palladium-catalyzed reaction that enables the formation of C-N bonds, allowing for the introduction of amino groups onto the pyrimidine scaffold. While not directly applicable to the synthesis of the carbon skeleton of the target molecule, it is a crucial method for creating related, biologically active pyrimidine derivatives.

Reaction TypeCatalystReactantsProduct
Suzuki-Miyaura CouplingPalladium complex2-Chloropyrimidine, Cyclopentylboronic acid2-Cyclopentylpyrimidine
Buchwald-Hartwig AminationPalladium complexHalopyrimidine, AmineAminopyrimidine

Synthesis of Key Intermediates for Cyclopentyl-Pyrimidine Conjugates

The synthesis of this compound likely proceeds through the formation of key intermediates. One of the most direct and logical routes involves the use of pyrimidine-2-carbaldehyde . This aldehyde can be synthesized through various methods and serves as a crucial electrophile. bldpharm.comharvard.edu

The cyclopentyl group can be introduced via a Grignard reaction . The preparation of cyclopentylmagnesium bromide , a Grignard reagent, from cyclopentyl bromide and magnesium is a standard organometallic procedure. researchgate.net

The final step in this convergent synthesis would be the reaction of pyrimidine-2-carbaldehyde with cyclopentylmagnesium bromide. This nucleophilic addition of the Grignard reagent to the aldehyde carbonyl group, followed by an acidic workup, would yield the target molecule, this compound. pearson.com

An alternative approach could involve the synthesis of a 2-substituted pyrimidine annulated with a cyclopentane (B165970) ring from β-chlorovinyl ketones derived from cyclopentanone. chemsynthesis.com This method builds the cyclopentyl-pyrimidine core in a more integrated fashion.

Furthermore, the synthesis of structurally similar compounds, such as (4-amino-2-cyclopentyl-5-pyrimidinyl)methanol, provides valuable insights. nih.gov The synthesis of this analogue likely involves the construction of a 2-cyclopentyl-4-aminopyrimidine core, followed by the introduction of the hydroxymethyl group at the 5-position, possibly from a corresponding ester or nitrile precursor. google.com

Derivatization and Functionalization of this compound and its Analogues

The strategic modification of this compound and its analogues involves a variety of chemical reactions that target specific sites on the molecule. These transformations are essential for structure-activity relationship (SAR) studies and the development of new compounds with desired characteristics.

Regioselective Modifications of the Pyrimidine Nucleus

The pyrimidine ring is an electron-deficient heterocycle, which dictates its reactivity towards nucleophilic and electrophilic reagents. The positions on the pyrimidine ring exhibit different levels of reactivity, allowing for regioselective modifications.

Electrophilic aromatic substitution (EAS) reactions on the pyrimidine nucleus are generally challenging due to the deactivating effect of the two nitrogen atoms. However, when activating groups are present, such reactions can occur, typically at the C-5 position, which is the most electron-rich. For analogues of this compound bearing activating substituents, such as amino or alkoxy groups at the C-4 or C-6 positions, electrophilic substitution can be a viable strategy for introducing new functional groups.

Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. In the case of this compound, the C-2 position is already substituted. Therefore, nucleophilic substitution reactions would primarily target the C-4 and C-6 positions, especially if they are substituted with good leaving groups like halogens. For instance, a 4-chloro or 6-chloro derivative of this compound could readily undergo substitution with various nucleophiles such as amines, alkoxides, and thiols to generate a library of new analogues.

Recent advancements have also explored metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, as powerful tools for the functionalization of pyrimidine rings. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at specific positions on the pyrimidine nucleus, provided a suitable handle like a halogen or a triflate is present. For example, a brominated analogue of this compound could be coupled with various boronic acids or terminal alkynes to create a diverse set of derivatives. acs.org

Furthermore, direct C-H functionalization has emerged as an atom-economical approach for modifying heterocycles. While challenging for pyrimidines, specific directing groups can facilitate regioselective C-H activation and subsequent functionalization, offering a more direct route to derivatization without the need for pre-functionalized substrates.

Table 1: Regioselective Modifications of the Pyrimidine Nucleus
Reaction TypePosition(s) TargetedReagents and ConditionsProduct Type
Nucleophilic Aromatic SubstitutionC-4, C-6Nu-H (amines, alcohols, thiols), Base4- or 6-substituted pyrimidines
Suzuki CouplingC-4, C-5, C-6 (with halide/triflate)R-B(OH)2, Pd catalyst, BaseAryl- or vinyl-substituted pyrimidines
Sonogashira CouplingC-4, C-5, C-6 (with halide/triflate)Terminal alkyne, Pd/Cu catalyst, BaseAlkynyl-substituted pyrimidines
Electrophilic HalogenationC-5 (with activating groups)NBS, NCS, or Br25-Halopyrimidines

Chemical Transformations of the Cyclopentyl Moiety

The cyclopentyl group, being a saturated carbocycle, is generally less reactive than the pyrimidine nucleus. However, it can undergo functionalization through radical reactions or by the introduction of unsaturation.

Free radical halogenation, for instance, using N-bromosuccinimide (NBS) under photochemical or thermal conditions, can introduce a bromine atom onto the cyclopentyl ring. The position of halogenation can be influenced by steric factors and the stability of the resulting radical intermediate. This halogenated derivative can then serve as a versatile intermediate for further transformations, such as elimination to form a cyclopentenyl group or substitution with various nucleophiles.

If a cyclopentenyl analogue of this compound is available or synthesized, the double bond offers a rich platform for a variety of transformations. These include electrophilic additions (e.g., halogenation, hydrohalogenation, hydration), epoxidation, and dihydroxylation. Each of these reactions can lead to a range of diastereomeric products, depending on the stereochemistry of the starting material and the reaction conditions.

Furthermore, C-H activation/functionalization strategies, often catalyzed by transition metals, can be employed to directly introduce new functional groups onto the cyclopentyl ring, although achieving high regioselectivity can be challenging.

Table 2: Chemical Transformations of the Cyclopentyl Moiety
Reaction TypeFunctional Group TargetedReagents and ConditionsProduct Type
Radical HalogenationC-H bondsNBS or NCS, light or heatHalogenated cyclopentyl derivative
EliminationHalogenated cyclopentyl groupStrong base (e.g., t-BuOK)Cyclopentenyl derivative
Electrophilic AdditionCyclopentenyl double bondBr2, HBr, H2O/H+Dihalogenated, halohydrin, or alcohol derivatives
EpoxidationCyclopentenyl double bondm-CPBAEpoxide derivative

Functional Group Interconversions of the Methanol Unit

The primary alcohol of the methanol unit is a versatile functional group that can be readily transformed into a variety of other functionalities.

Oxidation of the primary alcohol can yield either the corresponding aldehyde or carboxylic acid. pdst.ieresearchgate.net The choice of oxidizing agent and reaction conditions determines the outcome. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) will typically stop at the aldehyde stage. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), will oxidize the alcohol all the way to the carboxylic acid. The resulting aldehyde can be used in reactions such as Wittig olefination or reductive amination, while the carboxylic acid can be converted into esters, amides, or acid chlorides.

The hydroxyl group can also be a good leaving group after conversion to a tosylate or mesylate. This allows for nucleophilic substitution reactions to introduce a wide range of functional groups, including azides, nitriles, and thiols. The alcohol can also be converted to a halide using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides).

Esterification is another common transformation of the methanol unit. jove.comlibretexts.orgnih.govnii.ac.jp Reaction with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) under appropriate conditions will yield the corresponding ester. This is often used to modify the lipophilicity and other physicochemical properties of the molecule.

Reduction of the methanol group itself is not a common transformation, but if the alcohol is first converted to a halide or tosylate, it can be reduced to a methyl group using a reducing agent like lithium aluminum hydride (LiAlH4). nih.gov

Table 3: Functional Group Interconversions of the Methanol Unit
Reaction TypeStarting GroupReagents and ConditionsProduct Group
Oxidation (mild)-CH2OHPCC, DMP-CHO (Aldehyde)
Oxidation (strong)-CH2OHKMnO4, Jones Reagent-COOH (Carboxylic Acid)
Esterification-CH2OHR-COOH, acid catalyst or R-COCl, base-CH2OC(O)R (Ester)
Conversion to Halide-CH2OHSOCl2 or PBr3-CH2Cl or -CH2Br
Conversion to Tosylate/Mesylate-CH2OHTsCl or MsCl, pyridine (B92270)-CH2OTs or -CH2OMs
Nucleophilic Substitution-CH2OTs or -CH2OMsNaN3, NaCN, NaSR-CH2N3, -CH2CN, -CH2SR

Chemo- and Regioselectivity in Cyclopentyl-Pyrimidine Synthetic Pathways

Achieving chemo- and regioselectivity is a critical aspect of synthesizing and functionalizing complex molecules like this compound. researchgate.net The presence of multiple reactive sites necessitates careful selection of reagents and reaction conditions to ensure that the desired transformation occurs at the intended position without affecting other functional groups.

For instance, when performing a reaction on the pyrimidine ring, the choice of reagent can be crucial to avoid unwanted reactions at the methanol or cyclopentyl moieties. If a strong nucleophile is used to substitute a leaving group on the pyrimidine ring, it could potentially also react with the hydroxyl group of the methanol unit. In such cases, protection of the alcohol, for example as a silyl (B83357) ether or a benzyl (B1604629) ether, may be necessary before carrying out the reaction on the pyrimidine ring. The protecting group can then be removed in a subsequent step.

Similarly, when modifying the cyclopentyl group, for example through radical halogenation, the conditions must be chosen to avoid degradation of the pyrimidine ring. The use of mild, selective reagents is paramount.

In the context of multi-step syntheses, the order of reactions is also critical for achieving the desired outcome. For example, if a Sonogashira coupling is to be performed on a halogenated pyrimidine ring, it is generally advisable to do this before any modifications to the cyclopentyl or methanol groups that might be sensitive to the coupling conditions (e.g., presence of a base and a metal catalyst).

Regioselectivity in the functionalization of the pyrimidine ring is often governed by the electronic properties of the existing substituents. acs.org As mentioned earlier, electrophilic substitutions are directed to the C-5 position, especially with activating groups at C-2, C-4, or C-6. Nucleophilic substitutions occur at the C-2, C-4, and C-6 positions, provided a good leaving group is present. The inherent reactivity of these positions can be modulated by the electronic nature of the cyclopentyl(methanol) substituent at the C-2 position.

Advanced Spectroscopic and Structural Characterization for Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of Cyclopentyl(pyrimidin-2-yl)methanol would be expected to show distinct signals for the protons of the pyrimidine (B1678525) ring, the cyclopentyl group, the methine proton, and the hydroxyl proton.

The pyrimidine ring protons would typically appear in the aromatic region of the spectrum. The proton at the 5-position would likely be a triplet, coupled to the two equivalent protons at the 4- and 6-positions. These two equivalent protons would in turn appear as a doublet.

The protons of the cyclopentyl group would exhibit complex multiplets in the aliphatic region due to spin-spin coupling between adjacent non-equivalent protons. The methine proton, being adjacent to both the electron-withdrawing pyrimidine ring and the electronegative oxygen atom, would be expected to appear as a downfield multiplet. The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Pyrimidine H-4, H-68.5 - 8.8Doublet
Pyrimidine H-57.2 - 7.5Triplet
Methine CH-OH4.5 - 5.0Multiplet
Cyclopentyl CH2.0 - 2.5Multiplet
Cyclopentyl CH₂1.5 - 2.0Multiplets
Hydroxyl OHVariable (often 2.0 - 5.0)Broad Singlet

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The pyrimidine ring carbons would resonate at lower field due to the deshielding effect of the nitrogen atoms. The carbon atom of the methine group, bonded to the hydroxyl group and the pyrimidine ring, would also be significantly deshielded. The carbons of the cyclopentyl ring would appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Pyrimidine C-2160 - 165
Pyrimidine C-4, C-6155 - 160
Pyrimidine C-5120 - 125
Methine C-OH70 - 80
Cyclopentyl C-140 - 50
Cyclopentyl C-2, C-525 - 35
Cyclopentyl C-3, C-420 - 30

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the proton-proton connectivities within the pyrimidine and cyclopentyl rings, as well as the coupling between the methine proton and the adjacent cyclopentyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the direct assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are separated by two or three bonds. This would be crucial for confirming the connection between the cyclopentyl ring and the methine carbon, and between the methine carbon and the pyrimidine ring (specifically C-2).

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern. For this compound, the predicted monoisotopic mass is approximately 178.11 g/mol . uni.lu

Electron Ionization (EI) mass spectrometry would likely lead to a series of characteristic fragment ions. The molecular ion peak ([M]⁺) at m/z 178 would be observed. Common fragmentation pathways would include:

Loss of a hydrogen atom to give an [M-H]⁺ ion.

Loss of the hydroxyl radical to form an [M-OH]⁺ ion.

Alpha-cleavage, involving the loss of the cyclopentyl group, would result in a prominent peak corresponding to the [C₅H₅N₂O]⁺ fragment.

Cleavage of the C-C bond between the methine carbon and the cyclopentyl ring would also be a likely fragmentation pathway.

Fragmentation of the pyrimidine and cyclopentyl rings would lead to a series of smaller fragment ions.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/zPredicted Fragment Ion
179[M+H]⁺ (in ESI or CI)
178[M]⁺ (Molecular Ion)
177[M-H]⁺
161[M-OH]⁺
109[C₅H₅N₂O]⁺ (Loss of cyclopentyl)
69[C₅H₉]⁺ (Cyclopentyl cation)

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol functional group. The broadness is due to hydrogen bonding.

C-H stretching vibrations for the sp²-hybridized carbons of the pyrimidine ring would appear just above 3000 cm⁻¹.

C-H stretching vibrations for the sp³-hybridized carbons of the cyclopentyl group and the methine would appear just below 3000 cm⁻¹.

C=N and C=C stretching vibrations of the pyrimidine ring would be observed in the 1400-1600 cm⁻¹ region.

The C-O stretching vibration of the secondary alcohol would typically appear in the range of 1050-1150 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3600 (broad)O-H stretchAlcohol
> 3000C-H stretch (sp²)Pyrimidine ring
< 3000C-H stretch (sp³)Cyclopentyl, Methine
1400-1600C=N, C=C stretchPyrimidine ring
1050-1150C-O stretchSecondary Alcohol

X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation Determination

X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers, provided that a suitable single crystal of the compound can be grown.

For this compound, which is a chiral molecule due to the stereocenter at the methine carbon, X-ray crystallography would be able to determine its absolute configuration (R or S). It would also provide precise details about the conformation of the cyclopentyl ring (e.g., envelope or twist conformation) and the relative orientation of the pyrimidine and cyclopentyl substituents around the chiral center. This technique would yield a three-dimensional model of the molecule as it exists in the solid state. Although no specific crystal structure data for this compound is publicly available, analysis of related pyrimidine derivatives suggests that the pyrimidine ring would be planar. sigmaaldrich.combldpharm.com

Other Advanced Spectroscopic Techniques for Structural Insights

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide the fundamental framework for the structural elucidation of This compound , a deeper and more comprehensive understanding of its three-dimensional structure and electronic properties can be achieved through the application of other advanced spectroscopic and analytical techniques. These methods offer complementary information, crucial for a complete structural characterization.

UV-Vis Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within a molecule, particularly for identifying and characterizing chromophores. The pyrimidine ring in This compound acts as a chromophore, absorbing light in the UV region.

The pyrimidine core is a π-deficient six-membered heterocycle, which gives rise to characteristic electronic transitions. nih.gov Generally, pyrimidine and its simple derivatives exhibit absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons of the nitrogen atoms, are of lower intensity and appear at longer wavelengths.

For This compound , the UV-Vis spectrum would be expected to show absorption maxima characteristic of the 2-substituted pyrimidine system. The exact position and intensity of these absorptions can be influenced by the solvent polarity and the presence of the cyclopentylmethanol substituent. While specific experimental UV-Vis data for This compound is not widely reported in the literature, analysis of related pyrimidine derivatives suggests that the primary absorptions would likely occur in the range of 200-300 nm. Current time information in Bangalore, IN.researchgate.net

A hypothetical UV-Vis absorption data table for This compound in a common solvent like methanol (B129727) could be predicted as follows, based on typical values for similar pyrimidine derivatives:

SolventPredicted λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition Type
Methanol~245Highπ → π
Methanol~270Lown → π

Note: This table is predictive and based on the analysis of similar compounds, not on experimental data for this compound.

X-ray Crystallography for Definitive Structural Elucidation

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and torsional angles, offering an unambiguous structural confirmation.

If a suitable crystal of This compound could be grown, X-ray crystallography would reveal:

The exact conformation of the cyclopentyl ring.

The precise bond lengths and angles within the pyrimidine ring, which could indicate the degree of aromaticity.

The spatial orientation of the cyclopentyl and hydroxyl groups relative to the pyrimidine ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the pyrimidine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For This compound , the FTIR spectrum would be expected to show characteristic absorption bands for the various functional groups.

Key expected vibrational frequencies include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H Stretches: Absorptions in the 2850-3000 cm⁻¹ region, corresponding to the C-H bonds of the cyclopentyl ring.

C=N and C=C Stretches: Bands in the 1400-1600 cm⁻¹ range, indicative of the pyrimidine ring vibrations.

C-O Stretch: An absorption in the 1000-1200 cm⁻¹ region, corresponding to the carbon-oxygen bond of the alcohol.

The precise frequencies and intensities of these bands provide a spectroscopic "fingerprint" for the molecule.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations can elucidate aspects of molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting molecular properties. For Cyclopentyl(pyrimidin-2-yl)methanol, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), can be used to optimize the molecular geometry and predict a range of electronic properties. nih.govscience.org.ge These calculations are crucial for understanding the molecule's stability and chemical reactivity. nih.gov The insights gained from DFT studies can guide the rational design of new derivatives with enhanced activities. jchemrev.comjchemrev.com

A key aspect of DFT studies is the calculation of thermodynamic parameters, which can indicate the energy exchange within the molecule. jchemrev.comjchemrev.com Furthermore, DFT can be used to calculate the dipole moment, which for similar pyrimidine (B1678525) derivatives has been shown to correlate with reactivity. nih.gov

Table 1: Hypothetical DFT-Calculated Properties of this compound

PropertyHypothetical ValueSignificance
Total Energy-XXX.XXXX HartreeIndicates the stability of the molecule.
Dipole MomentX.XX DebyeReflects the polarity and intermolecular interactions.
HOMO-LUMO Energy GapX.XX eVA smaller gap suggests higher reactivity.

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations. Actual values would require specific computational studies on the molecule.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining a molecule's reactivity and its ability to participate in chemical reactions. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of chemical stability; a larger gap implies greater stability and lower reactivity. For this compound, FMO analysis would pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen of the methanol (B129727) group, indicating these as sites for electrophilic attack or hydrogen bonding. The hydrogen atoms would exhibit a positive potential, making them susceptible to nucleophilic attack. This visual information is crucial for understanding intermolecular interactions, particularly in a biological context.

Molecular Docking Studies for Ligand-Target Recognition and Interaction Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. nih.govremedypublications.com For this compound, docking studies would involve placing the molecule into the binding site of a relevant protein, such as a kinase or another enzyme implicated in a disease pathway. nih.govnih.gov

The process involves scoring functions that estimate the binding affinity, often expressed as a binding energy (in kcal/mol). A more negative binding energy suggests a more favorable interaction. nih.gov The results of docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. rsc.org Such studies have been extensively performed on various pyrimidine derivatives to explore their potential as inhibitors of targets like cyclin-dependent kinases (CDKs). nih.govnih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterHypothetical ValueInterpretation
Binding Energy (kcal/mol)-X.XIndicates the predicted strength of the binding affinity.
Hydrogen Bonds2Number of hydrogen bonds formed with active site residues.
Key Interacting ResiduesMetXXX, LysXXXSpecific amino acids involved in binding.

Note: This table presents hypothetical data to illustrate the output of a molecular docking study. The specific target and results would depend on the actual investigation.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability in Biological Environments

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. tandfonline.com MD simulations model the movement of atoms and molecules over time, providing insights into the conformational changes and stability of the ligand-protein complex in a simulated biological environment (e.g., in water). rsc.orgtandfonline.com

For this compound, an MD simulation would typically be run for a duration of nanoseconds to observe the stability of its binding to a target protein. rsc.orgtandfonline.com Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions. tandfonline.com These simulations are crucial for validating the results of molecular docking and assessing the dynamic behavior of the ligand in the binding pocket. nih.govresearchhub.com

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Methodologies in Compound Optimization

The optimization of compounds centered around the cyclopentyl-pyrimidine scaffold, such as this compound, frequently employs a combination of Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) strategies. These computational approaches are instrumental in refining the pharmacological profile of lead compounds.

Structure-Based Drug Design (SBDD) leverages the three-dimensional structure of the biological target, often a protein or enzyme, to design or modify a ligand that can bind with high affinity and selectivity. For pyrimidine derivatives, which are known to target a variety of enzymes like kinases, SBDD is a powerful tool. researchgate.netnih.gov For instance, in the development of cyclopentyl-pyrimidine analogues as inhibitors of Insulin-like Growth Factor-1 Receptor (IGF-1R), a known target in cancer therapy, SBDD plays a crucial role. nih.gov The process typically involves:

Target Identification and Validation: Identifying a biologically relevant target and obtaining its 3D structure through methods like X-ray crystallography or cryo-electron microscopy.

Binding Site Analysis: Characterizing the active site or allosteric binding pockets of the target to understand key interaction points.

Molecular Docking: Computationally placing candidate ligands into the binding site to predict their binding conformation and affinity. This helps in prioritizing compounds for synthesis.

Iterative Optimization: Using the structural information from co-crystal structures of ligands bound to the target to guide the design of new analogues with improved potency and selectivity.

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. This approach relies on the knowledge of a set of molecules that are known to interact with the target. By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. For pyrimidine derivatives, LBDD can be used to:

Pharmacophore Modeling: Identify the key chemical features responsible for the observed biological activity of a series of related compounds.

Quantitative Structure-Activity Relationship (QSAR): Develop mathematical models that correlate the chemical structure of the compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues.

Virtual Screening: Use the pharmacophore model or QSAR model to search large chemical databases for new potential hits.

In the optimization of cyclopentyl-pyrimidine based IGF-1R inhibitors, a stepwise optimization approach combining active fragments was utilized, which is a hallmark of both SBDD and LBDD strategies. nih.gov This led to the discovery of compounds with significantly improved inhibitory concentrations (IC50).

Table 1: Key Computational Methodologies in Drug Design

MethodologyDescriptionApplication in Pyrimidine Derivative Optimization
Structure-Based Drug Design (SBDD) Utilizes the 3D structure of the biological target to design high-affinity ligands.Designing selective kinase inhibitors by targeting specific features of the ATP-binding pocket.
Ligand-Based Drug Design (LBDD) Relies on the properties of known active ligands to create a model for new compound design.Developing pharmacophore models from a series of active pyrimidine derivatives to guide further synthesis.
Molecular Docking Predicts the preferred orientation of a ligand when bound to a target.Ranking potential cyclopentyl-pyrimidine analogues based on their predicted binding affinity to a target like IGF-1R.
QSAR Correlates chemical structure with biological activity to predict the potency of new compounds.Predicting the anticancer activity of novel pyrimidine derivatives based on their structural features.

In Silico Prediction of Molecular Interactions and Binding Affinities

The prediction of how a molecule like this compound will interact with its biological target and the strength of this interaction (binding affinity) are central to computational drug discovery. Various in silico methods are employed to achieve this.

Molecular Docking is a primary tool used to predict the binding mode and affinity of a ligand to a macromolecular target. For this compound and its analogues, docking studies can reveal crucial interactions, such as:

Hydrogen Bonds: The hydroxyl group of the methanol moiety and the nitrogen atoms in the pyrimidine ring are potential hydrogen bond donors and acceptors, respectively. These interactions are often critical for binding to protein targets.

Hydrophobic Interactions: The cyclopentyl group provides a significant hydrophobic region that can interact with nonpolar pockets in the binding site of a target protein.

Pi-Stacking: The aromatic pyrimidine ring can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target's binding site.

Binding Affinity Prediction goes beyond just predicting the binding pose and aims to quantitatively estimate the binding free energy. Several computational methods are available, ranging from fast but less accurate scoring functions used in docking programs to more rigorous but computationally expensive methods like:

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These methods calculate the binding free energy by combining molecular mechanics energy terms with a continuum solvation model.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are the most accurate but computationally demanding methods. They calculate the free energy difference between two states (e.g., a ligand in solution and a ligand bound to a protein) by simulating a non-physical pathway connecting them.

For pyrimidine derivatives, these predictions are vital for understanding the structure-activity relationships (SAR). For example, in the study of cyclopentyl-pyrimidine based IGF-1R inhibitors, the in vitro activity was found to be highly dependent on the substitution pattern on the pyrimidine core, highlighting the importance of specific molecular interactions for high potency. nih.gov

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod
Molecular Formula C10H14N2O-
Molecular Weight 178.23 g/mol -
XLogP3 1.2Predicted
Hydrogen Bond Donor Count 1Predicted
Hydrogen Bond Acceptor Count 3Predicted
Rotatable Bond Count 2Predicted
Predicted Collision Cross Section ([M+H]+) 139.2 ŲCCSbase
Data sourced from PubChem. uni.lu

Conformational Analysis and Stereochemical Prediction via Computational Methods

The three-dimensional shape (conformation) and stereochemistry of a molecule are critical determinants of its biological activity. Computational methods are essential for exploring the conformational landscape and predicting the preferred stereoisomers of flexible molecules like this compound.

Conformational Analysis involves identifying the low-energy conformations of a molecule. This compound has several rotatable bonds, including the bond connecting the cyclopentyl ring to the methanol carbon and the bond between the methanol carbon and the pyrimidine ring. The relative orientation of these groups can significantly impact how the molecule fits into a binding site. Computational techniques used for conformational analysis include:

Systematic Searches: Exploring all possible torsion angles, which is feasible for molecules with a small number of rotatable bonds.

Stochastic Methods: Such as Monte Carlo simulations, which randomly sample conformational space.

Molecular Dynamics (MD) Simulations: Simulating the movement of atoms over time to explore different conformations and their relative energies.

The chirality of the methanol carbon in this compound means it can exist as two enantiomers (R and S). These enantiomers can have different biological activities, as they will interact differently with a chiral biological target.

Stereochemical Prediction aims to determine which enantiomer is more likely to be active. This can be achieved by:

Docking studies: Docking both enantiomers into the target's binding site can reveal which one has a more favorable binding mode and a better predicted binding affinity.

Pharmacophore modeling: Comparing the 3D arrangement of the enantiomers to an established pharmacophore model can suggest which one is more likely to be active.

Quantum Mechanics (QM) Calculations: These methods can provide highly accurate energies for different conformations and can be used to calculate properties like the electronic circular dichroism (ECD) spectra, which can be compared with experimental data to determine the absolute configuration.

Understanding the preferred conformation and stereochemistry is crucial for designing potent and selective drugs. For instance, restricting the conformation of a flexible molecule by introducing cyclic structures or rigid linkers is a common strategy in drug design to improve binding affinity by reducing the entropic penalty upon binding.

Structure Activity Relationship Sar Studies

Impact of Cyclopentyl Moiety Modifications on Biochemical Activity and Selectivity

The cyclopentyl group plays a significant role in the activity of this class of compounds. Research into 2,4-diaminopyrimidine (B92962) derivatives has shown that altering the size of the cycloalkyl group can impact biological activity. For instance, in a series of compounds developed as potential antitumor agents, a derivative with a cyclobutyl group at the β-position of the ω-hydroxyalkylamino group demonstrated potent activity against P-388 leukemia. nih.gov This suggests that the size and conformation of the cycloalkyl ring are important for optimal interaction with the target.

Further studies on inhibitors of inosine-5′-monophosphate dehydrogenase (IMPDH) from Mycobacterium tuberculosis revealed a clear correlation between the cycloalkyl ring size and inhibitory activity. nih.gov When the cyclohexyl group of a lead compound was replaced with other cycloalkyl groups, a trend in enzyme inhibition was observed. This highlights the sensitivity of the binding pocket to the steric bulk and shape of this part of the molecule. The replacement of a cyclohexyl with a cycloheptyl ring, for example, led to a decrease in both enzymatic and whole-cell activity, underscoring the specific requirements of the target's binding site. nih.gov

The following table summarizes the effect of cycloalkyl ring size on the inhibitory activity against M. tuberculosis IMPDH:

CompoundCycloalkyl GroupEnzyme IC₅₀ (µM)Whole-cell MIC₉₀ (µM)
2 Cyclohexyl->100
9 Cyclopentyl->100
10 Cyclobutyl->100
14 Cycloheptyl0.8331.2

Data sourced from a study on IMPDH inhibitors. nih.gov

Influence of Pyrimidine (B1678525) Ring Substitutions on Biochemical Activity Profiles

The pyrimidine ring is a central scaffold in this compound class, and its substitution pattern is a critical determinant of biological activity. In the development of 2,4-diaminopyrimidine derivatives as antitumor agents, introducing an amino group at the C-5 position of the pyrimidine ring was one of the key modifications that transformed these compounds from antiviral to antitumor agents. nih.gov Furthermore, the introduction of a thiomethyl group at the C-2 position of the pyrimidine ring resulted in specific inhibition of the EGFR protein kinase. nih.gov

In a separate study focused on developing inhibitors for IGF-1R tyrosine kinase, the in vitro activity of 2-amino-4-pyrazolecyclopentylpyrimidines was found to be highly dependent on the substitution pattern on both the 2-amino ring and the 4-pyrazolo moieties. nih.gov This work led to the discovery of compounds with potent IGF-1R inhibitory activity, demonstrating that strategic substitutions on the pyrimidine core can significantly enhance potency. nih.gov

The table below illustrates the impact of pyrimidine ring substitutions on IGF-1R inhibitory activity:

Compound2-Amino Substitution4-Pyrazolo SubstitutionIGF-1R IC₅₀ (nM)
6f Specific patternSpecific pattern20
6k Specific patternSpecific pattern10

Data from a study on IGF-1R inhibitors. nih.gov

Role of the Methanol (B129727) Linker and its Analogues in Ligand-Target Engagement

The methanol linker connecting the cyclopentyl and pyrimidine moieties, or its analogs in related compounds, is crucial for proper orientation and interaction within the target's binding site. In the context of 2,4-diaminopyrimidine derivatives, modifications to the ω-hydroxyalkylamino group, which contains a hydroxyl group analogous to the methanol linker, were explored. nih.gov Esterification of the primary alcohol with diethyl phosphate (B84403) led to compounds with inhibitory activity against P-glycoprotein, indicating that this position can be modified to alter the biological activity profile. nih.gov

While direct SAR studies on the methanol linker of cyclopentyl(pyrimidin-2-yl)methanol itself are not extensively detailed in the provided search results, the principle that this linker is a key point for modification is well-established in medicinal chemistry. The length, flexibility, and hydrogen-bonding capacity of this linker are all factors that can be fine-tuned to optimize ligand-target engagement.

Establishment of Pharmacophores and Key Structural Motifs for Molecular Recognition

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For compounds related to this compound, several key structural motifs for molecular recognition have been identified.

In the case of IMPDH inhibitors, X-ray crystallography and pharmacophore analysis have highlighted the critical role of interactions within the NAD-binding pocket. nih.gov The analysis of a cycloheptyl analog bound to Mth IMPDH confirmed its binding in a manner similar to a cyclohexyl lead compound, emphasizing the importance of interactions at specific "hotspot" regions within the binding site. nih.gov

For IGF-1R inhibitors, the combination of a cyclopentylpyrimidine core with specific 2-amino and 4-pyrazolo substituents was identified as a key pharmacophoric element for potent activity. nih.gov This indicates that the spatial arrangement of these groups is crucial for effective binding to the kinase.

Strategies for Modulating Target Selectivity through Rational Chemical Design

Achieving selectivity for a desired biological target over other related or unrelated targets is a major goal in drug discovery. Rational chemical design strategies can be employed to modulate this selectivity. One common approach is to exploit differences in the shape and flexibility of the binding sites of different targets. nih.gov

For kinase inhibitors, a well-established strategy is to design ligands that bind to an inactive conformation of the target kinase. nih.gov Since these inactive conformations can be unique to a particular kinase, this approach can lead to highly selective inhibitors. Another strategy involves designing compounds that create a steric clash with an off-target receptor but not the intended target, particularly when the off-target is less able to accommodate the clash through structural rearrangement. nih.gov

In the context of pyrimidine-based inhibitors, rational design has been used to improve selectivity. For example, in the development of Mer and Axl tyrosine kinase inhibitors, analysis of co-crystal structures led to the design of a pyrazolopyrimidine that showed potent inhibitory activity against the TAM family of kinases. semanticscholar.org Further modifications led to a pyrrolopyrimidine with even greater potency against Mer, although it also exhibited strong activity against Tyro3, highlighting the ongoing challenge of achieving complete selectivity. semanticscholar.org

Mechanistic Investigations of Biochemical Interactions

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of Cyclopentyl(pyrimidin-2-yl)methanol typically involves a nucleophilic addition of a cyclopentyl organometallic reagent to a pyrimidine-2-carboxaldehyde derivative. A common and efficient method for its preparation is the Grignard reaction.

The primary synthetic route involves the reaction of 2-bromopyrimidine (B22483) with magnesium to form the Grignard reagent, 2-pyrimidinylmagnesium bromide. This is followed by a reaction with cyclopentanecarboxaldehyde. The probable mechanism for this synthesis is initiated by the formation of the Grignar reagent, which then attacks the electrophilic carbonyl carbon of cyclopentanecarboxaldehyde. This nucleophilic addition leads to the formation of a magnesium alkoxide intermediate. The subsequent workup with an acid, such as ammonium (B1175870) chloride, protonates the alkoxide to yield the final product, this compound.

An alternative approach involves the reaction of pyrimidine (B1678525) with cyclopentylmagnesium bromide. In this case, the cyclopentyl Grignard reagent adds to one of the C=N bonds of the pyrimidine ring. The resulting intermediate is then oxidized to restore aromaticity and subsequently reduced to afford the desired alcohol. The regioselectivity of the initial Grignard addition is a key factor in this pathway.

Biochemical Interaction Mechanisms with Molecular Targets (excluding specific biological outcomes)

The following subsections detail the specific molecular interactions of this compound with various biological targets.

This compound has been identified as a key structural motif in the development of various enzyme inhibitors. Its interactions are primarily with kinases, which are crucial regulators of cell signaling pathways.

Cyclin-Dependent Kinases (CDK)

Derivatives of this compound have been extensively studied as inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6. The core structure fits into the ATP-binding pocket of these enzymes. The pyrimidine ring forms crucial hydrogen bonds with the hinge region of the kinase, a common interaction pattern for kinase inhibitors. Specifically, the nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors with the backbone amide groups of amino acid residues in the hinge region, such as valine. The cyclopentyl group occupies a hydrophobic pocket, contributing to the binding affinity through van der Waals interactions. The methanol (B129727) group can form additional hydrogen bonds with nearby residues, further stabilizing the enzyme-inhibitor complex.

Kinetic studies have shown that these compounds often act as competitive inhibitors of ATP, meaning they compete with the endogenous ATP for binding to the active site of the enzyme. This prevents the phosphorylation of downstream substrates, thereby inhibiting the kinase activity.

Enhancer of Zeste Homologue 2 (EZH2)

This compound-containing compounds have also been developed as inhibitors of EZH2, a histone methyltransferase. The mechanism of inhibition involves the compound binding to the S-adenosyl-L-methionine (SAM) binding pocket of the EZH2 enzyme. The pyrimidine core mimics the adenine (B156593) moiety of SAM, forming hydrogen bonds with the protein backbone. The cyclopentyl group extends into a hydrophobic region of the binding site, enhancing the potency of the inhibitor. By occupying the SAM binding site, the inhibitor prevents the binding of the natural cofactor, thereby blocking the methyltransferase activity of EZH2.

Phosphodiesterase 7 (PDE7)

While specific mechanistic studies on the direct inhibition of PDE7 by this compound are not extensively documented, related pyrimidine-based compounds have been explored as PDE inhibitors. The general mechanism for such inhibitors involves binding to the active site of the phosphodiesterase enzyme, which contains a bimetallic center. The pyrimidine ring can coordinate with the metal ions, and the substituents can form interactions with the surrounding amino acid residues, preventing the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).

Retinoid X Receptor alpha (RXRα)

There is limited direct evidence for the interaction of this compound with RXRα. However, retinoid receptors are known to bind a variety of small molecules in their ligand-binding pocket. A hypothetical interaction would involve the cyclopentyl group occupying the hydrophobic ligand-binding pocket, while the pyrimidine-methanol portion could form polar contacts with the receptor.

Focal Adhesion Kinase (FAK)

As with other kinases, inhibitors based on the this compound scaffold would likely target the ATP-binding site of FAK. The pyrimidine ring would anchor the molecule in the hinge region through hydrogen bonds, and the cyclopentyl group would fit into a nearby hydrophobic pocket.

Epidermal Growth Factor Receptor (EGFR)

The binding of this compound derivatives to G protein-coupled receptors (GPCRs) has been investigated. For instance, certain analogs have been found to be antagonists of the CXCR2 receptor. The interaction mechanism involves the compound binding to the transmembrane domain of the receptor, preventing the binding of the natural chemokine ligands. This binding is typically driven by a combination of hydrophobic interactions with the non-polar residues of the receptor and hydrogen bonding with polar residues.

While the primary mode of action for many this compound derivatives is orthosteric inhibition at the ATP-binding site of kinases, there is potential for allosteric modulation. Allosteric modulators bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's activity.

Synthetic Analogues and Scaffold Exploration

Pyrimidine-Fused Heterocyclic Systems

The fusion of a pyrimidine (B1678525) ring with other heterocyclic systems gives rise to a variety of bicyclic and polycyclic structures with unique chemical and biological properties. These scaffolds serve as important pharmacophores in the design of targeted therapeutic agents.

Pyrrolo[2,3-d]pyrimidines and their Derivations

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a crucial heterocyclic system due to its structural similarity to adenine (B156593), a fundamental component of ATP. nih.gov This has made it a key target in the development of kinase inhibitors.

Various synthetic routes have been developed for pyrrolo[2,3-d]pyrimidine derivatives. One common strategy involves the condensation of a substituted pyrrole (B145914) with a pyrimidine precursor. For instance, a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives has been utilized to produce polyfunctionalized pyrrolo[2,3-d]pyrimidines. researchgate.net

Research has extensively focused on the derivatization of the pyrrolo[2,3-d]pyrimidine core to explore its potential as anticancer agents. researchgate.net Halogenated derivatives, in particular, have shown significant antiproliferative activity. nih.gov For example, certain pyrrolo[2,3-d]pyrimidine-imines with a bromine substituent have demonstrated notable antitumor activity against colon cancer cell lines. researchgate.net Specifically, compounds with an azepine side-ring have shown superior activity, with IC50 values in the low micromolar range. researchgate.net

Furthermore, these derivatives have been investigated as inhibitors of various kinases. nih.gov For example, a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' were synthesized and showed promising cytotoxic effects against several cancer cell lines, with some compounds exhibiting potent inhibition of EGFR, Her2, VEGFR2, and CDK2. nih.gov Another study identified a lead compound with low nanomolar potency against both wild-type and mutant forms of the RET kinase, a key driver in certain cancers. researchgate.net

Table 1: Anticancer Activity of Selected Pyrrolo[2,3-d]pyrimidine Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
(E)-2-(4-Bromophenyl)-1-methyl-N-phenyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2',3':4,5]pyrimido-[1,2-a]azepin-4-imine (8f)HT-29 (Colon)4.55 ± 0.23 researchgate.net
(E)-2-(4-Bromophenyl)-N-(4-fluorophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2',3':4,5]pyrimido[1,2-a]azepin-4-imine (8g)HT-29 (Colon)4.01 ± 0.20 researchgate.net
Compound 5k (a halogenated benzylidenebenzohydrazide derivative)HepG2 (Liver)29-59 (range for several derivatives) nih.gov
Compound 59 (a RET kinase inhibitor)LC-2/ad (RET-CCDC6 driven)Low nanomolar researchgate.net

Thieno[3,2-d]pyrimidines and their Analogues

Thieno[3,2-d]pyrimidines are another class of fused pyrimidine systems that have garnered significant attention in medicinal chemistry. researchgate.net Their structural resemblance to purines makes them interesting candidates for targeting various biological pathways. researchgate.net

Synthetic approaches to this scaffold often involve the cyclization of substituted 3-aminothiophene-2-carboxylates with a one-carbon source like formic acid. researchgate.net A variety of derivatives have been synthesized to explore their structure-activity relationships (SAR) as inhibitors of different enzymes.

Initially, research focused on their potential as 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors, with some derivatives showing moderate activity. nih.gov More recently, their role as kinase inhibitors has been extensively investigated. nih.govnih.gov For instance, a series of thieno[3,2-d]pyrimidine (B1254671) derivatives were identified as potent and highly selective JAK1 inhibitors, a promising target in cancer therapy. nih.gov One derivative, compound 46, showed a four-fold higher enzymatic activity against JAK1 compared to a reference compound. nih.gov

Furthermore, thieno[3,2-d]pyrimidines have been evaluated for their anticancer properties. alliedacademies.orgnih.gov Several compounds have displayed considerable antiproliferative activity against breast cancer cell lines, with some exhibiting better EGFR inhibitory activity than aromatase inhibition. nih.gov Docking studies have supported these in vitro results, suggesting that certain thienotriazolopyrimidines could be promising candidates for anti-breast cancer agents. nih.gov

Table 2: Biological Activity of Selected Thieno[3,2-d]pyrimidine Derivatives
CompoundTarget/ActivityIC50 (µM)Reference
Compound 46 (JAK1 inhibitor)JAK10.022 nih.gov
Compound 3c (Antiproliferative)MCF-7 (Breast Cancer)0.43 - 1.31 (range for several derivatives) nih.gov
Compound 14 (Anticancer)MCF7 (Breast Cancer)22.12 alliedacademies.org
Compound 13 (Anticancer)MCF7 (Breast Cancer)22.52 alliedacademies.org

Pyrazolo[3,4-d]pyrimidines and Related Fused Pyrimidines

Pyrazolo[3,4-d]pyrimidines are bioisosteres of purines and have been extensively studied for their wide range of pharmacological activities, including anticancer and antimicrobial properties. nih.gov The synthesis of this scaffold can be achieved through various routes, often starting from pyrazole (B372694) or pyrimidine precursors. nih.gov

A significant area of research for these compounds is their role as cyclin-dependent kinase (CDK) inhibitors, which are crucial for cell cycle regulation and are considered promising targets for cancer therapy. researchgate.netbohrium.com Several 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated, with some compounds showing potent inhibitory activity against CDK2. researchgate.net For example, compounds with a 3-fluoroaniline (B1664137) group at the C-4 position demonstrated comparable or superior CDK2 inhibitory activity to reference compounds like olomoucine (B1683950) and roscovitine. researchgate.net

In addition to their anticancer potential, pyrazolo[3,4-d]pyrimidines have also shown promising antimicrobial activity. nih.govnih.gov Some derivatives have been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus. nih.gov The dual anticancer and antibacterial activity of these compounds is particularly advantageous in the context of cancer therapy, where patients are more susceptible to infections. nih.gov

Table 3: Biological Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
CompoundTarget/ActivityIC50 (µM)Reference
Compound 15 (CDK2 inhibitor)CDK2/cyclin A20.061 ± 0.003 researchgate.net
Compound 14 (CDK2 inhibitor)CDK2/cyclin A20.057 ± 0.003 bohrium.com
Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivativesAntibacterial/AntifungalSignificant activity nih.gov

Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines

Pyrimido[4,5-d]pyrimidines are a class of fused pyrimidine heterocycles that have been investigated for a variety of biological activities, including anticancer and neuroprotective effects. nih.govresearchgate.net A simple and efficient two-step synthesis has been developed to produce novel N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines. nih.gov

Several of these synthesized compounds have shown promising neuroprotective properties by inhibiting cell death induced by oxidative stress. nih.gov Compounds 4g, 4i, and 4j were identified as multifunctional agents with neuroprotective and antioxidant activities, as well as the ability to inhibit the self-aggregation of amyloid-beta peptides, which is relevant to Alzheimer's disease. nih.gov In terms of anticancer activity, a series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines were designed as CDK2 inhibitors. nih.gov Compound 7f from this series was found to be more active than the reference compound roscovitine, with an IC50 of 0.05 µM. nih.gov

Pyrimido[5,4-d]pyrimidines have also been explored for their therapeutic potential. acs.orgnih.gov A series of these compounds were synthesized and evaluated for their activity against Trypanosoma brucei and Leishmania infantum, the parasites responsible for neglected tropical diseases. acs.orgacs.org The most active compound, derivative 4c, exhibited an IC50 of 0.94 µM against T. brucei and 3.13 µM against L. infantum. acs.org Additionally, some pyrimido[5,4-e] nih.govnih.govCurrent time information in Bangalore, IN.triazines, which are structurally related, have been screened for their anticancer activity against human lung carcinoma, with compound 6b showing the highest effect with an IC50 value of 3.6 µM. nih.gov

Table 4: Biological Activity of Selected Pyrimido[4,5-d]pyrimidine and Pyrimido[5,4-d]pyrimidine Derivatives
CompoundTarget/ActivityIC50 (µM)Reference
Compound 4j (Neuroprotective)Antioxidant (ORAC)1.64 TE nih.gov
Compound 7f (CDK2 inhibitor)CDK20.05 nih.gov
Derivative 4c (Antiparasitic)T. brucei0.94 acs.org
Compound 6b (Anticancer)A549 (Lung Cancer)3.6 nih.gov

Pyridopyrimidines (e.g., Pyrido[2,3-d]pyrimidines)

Pyridopyrimidines are fused heterocyclic systems containing both pyridine (B92270) and pyrimidine rings. Depending on the arrangement of the nitrogen atoms, four different isomers are possible. These scaffolds have been the subject of extensive research due to their diverse biological activities.

One of the most explored areas for pyridopyrimidines is their role as dual PI3K/mTOR inhibitors. acs.orgnih.govresearchgate.net The PI3K/mTOR signaling pathway is crucial for cell growth and proliferation, and its dysregulation is often observed in cancer. Several series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines have been synthesized and evaluated for their inhibitory activity. nih.govnih.gov Some of these derivatives have shown potent inhibition of PI3Kα with IC50 values in the low nanomolar range. nih.govnih.gov For example, compound 4h, a 2-substituted-4-morpholino-pyrido[3,2-d]pyrimidine, displayed excellent dual inhibitory activity. acs.org

The synthesis of these compounds often involves multi-step reaction sequences. For instance, the synthesis of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives as EGFR kinase inhibitors involved the initial reaction of 2-aminonicotinic acid with urea (B33335), followed by several subsequent steps to build the final molecule. nih.gov

Table 5: Biological Activity of Selected Pyridopyrimidine Derivatives
CompoundTarget/ActivityIC50 (nM)Reference
Compound 32 (PI3Kα inhibitor)PI3Kα3-10 (range for several derivatives) nih.gov
Compound 4h (PI3Kα/mTOR inhibitor)PI3Kα/mTORSingle to double digit nM range acs.org
Compound B1 (EGFR Kinase Inhibitor)EGFRL858R/T790M13 nih.gov

Pyridine-Pyrimidine Hybrid Structures

Hybrid molecules that incorporate both pyridine and pyrimidine scaffolds have emerged as a promising strategy in drug discovery. nih.govresearchgate.net This approach aims to combine the pharmacophoric features of both heterocyclic systems to create novel compounds with enhanced biological activity.

One area of focus has been the development of pyridine-pyrimidine hybrids as anticancer agents. nih.govresearchgate.net For example, new pyridine heterocyclic hybrids incorporating pyran, pyrimidine, and pyrazole rings have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. nih.gov Several of these compounds exhibited significant cytotoxic activities, with some showing superior antiproliferative effects compared to the standard drug Taxol. nih.gov

A key mechanism of action for some of these hybrids is the inhibition of tubulin polymerization. nih.govrsc.org Tubulin is a critical component of the cytoskeleton, and its disruption can lead to cell cycle arrest and apoptosis in cancer cells. Compound 3b, a pyrano-pyridine hybrid, was found to be a potent inhibitor of tubulin polymerization with an IC50 value of 4.03 µM. nih.govrsc.org This activity was further supported by molecular modeling studies, which suggested that these compounds bind to the colchicine (B1669291) binding site on tubulin. rsc.org

The synthesis of these hybrid structures often involves multi-component reactions or sequential coupling strategies to link the pyridine and pyrimidine moieties.

Table 6: Biological Activity of Selected Pyridine-Pyrimidine Hybrid Structures
CompoundTarget/ActivityIC50 (µM)Reference
Compound 3b (Antiproliferative)Huh-7 (Liver Cancer)6.54 nih.gov
Compound 3b (Antiproliferative)MCF-7 (Breast Cancer)6.13 nih.gov
Compound 3b (Tubulin Polymerization Inhibitor)Tubulin Polymerization4.03 nih.govrsc.org

Cyclopentyl as a Privileged Scaffold in Related Chemical Entities

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for diverse biological receptors. ontosight.ai The cyclopentane (B165970) ring, a ubiquitous feature in natural products, is increasingly recognized as such a scaffold in medicinal chemistry. researchgate.net Its utility stems from a combination of desirable physicochemical properties that it imparts to a molecule.

The cyclopentyl group offers a degree of conformational rigidity that can be advantageous for binding to a biological target, minimizing the entropic penalty upon binding. nih.gov This constrained five-membered ring can effectively orient substituents into specific vectors, facilitating optimal interactions within a binding pocket. nih.gov Compared to more flexible alkyl chains, the cyclopentyl moiety can lead to improved metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov

Furthermore, the cyclopentyl group serves as a valuable bioisostere for other chemical groups. Bioisosteric replacement is a strategy used to modify a lead compound by replacing an atom or group with another that has similar physical or chemical properties, with the goal of enhancing the desired biological or physical properties without making significant changes to the chemical structure. nih.gov For instance, a cyclopentyl group can be a suitable replacement for an isopropyl group or even a phenyl ring in certain contexts, offering a way to modulate lipophilicity and explore new intellectual property space. nih.govbeilstein-journals.org The replacement of a carboxylic acid with a cyclopentane-1,2-dione has also been explored as a potential bioisosteric strategy. researchgate.net

The advantageous properties of the cyclopentyl scaffold have been demonstrated in the development of various therapeutic agents. For example, research into inhibitors of the insulin-like growth factor-1 receptor (IGF-1R), a key target in cancer therapy, has utilized the cyclopentyl-pyrimidine framework. nih.gov In a series of 2-amino-4-pyrazolecyclopentylpyrimidines, the cyclopentyl ring fused to the central pyrimidine core was found to be a critical determinant of in vitro activity. nih.gov This highlights the role of the cyclopentyl group in providing a structurally favorable and stable core for the development of potent inhibitors.

The following table summarizes the key properties and applications of the cyclopentyl group as a privileged scaffold in medicinal chemistry.

PropertyDescriptionReference(s)
Conformational Rigidity The five-membered ring structure restricts rotational freedom, which can lead to a more favorable binding entropy when interacting with a biological target. nih.gov
Metabolic Stability The cyclic nature of the cyclopentyl group can make it more resistant to metabolic degradation, particularly oxidation by CYP450 enzymes, compared to linear alkyl chains. nih.gov
Bioisosterism Can act as a bioisosteric replacement for other groups like isopropyl or phenyl rings, allowing for the fine-tuning of physicochemical properties such as lipophilicity. nih.govbeilstein-journals.org
Scaffold for Diversity Provides a rigid core from which substituents can be projected in defined spatial orientations, facilitating the exploration of structure-activity relationships. researchgate.netnih.gov
Intellectual Property Offers a route to novel chemical entities with distinct structures from existing drugs, providing new patent opportunities. nih.gov

Development of Novel Chemical Entities Based on the Cyclopentyl-Pyrimidine Framework

The combination of a cyclopentyl ring and a pyrimidine nucleus creates a versatile framework for the development of novel chemical entities with a wide range of biological activities. The pyrimidine ring itself is a well-established pharmacophore found in numerous approved drugs and is known to interact with a variety of biological targets, particularly kinases. nih.gov The development of chemical entities based on this combined framework has led to the discovery of potent inhibitors for several important drug targets.

A significant example is the development of inhibitors for the insulin-like growth factor-1 receptor (IGF-1R). nih.gov Researchers synthesized a series of novel 2-amino-4-pyrazolecyclopentylpyrimidines and evaluated their ability to inhibit IGF-1R tyrosine kinase. nih.gov Through systematic optimization of the substituents on the pyrimidine and pyrazole rings, compounds with high potency were identified. nih.gov The cyclopentyl ring fused to the pyrimidine core was a key structural feature in these potent analogues. nih.gov This work demonstrates a classic drug discovery approach where a privileged scaffold is decorated with various functional groups to enhance its biological activity.

The following table presents data for selected compounds from this study, illustrating the structure-activity relationship and the impact of different substitutions on the cyclopentyl-pyrimidine core.

CompoundR1R2R3R4IGF-1R IC50 (nM)Reference
6f 4-FluorophenylHHH20 nih.gov
6k 4-FluorophenylHH3-Fluorophenyl10 nih.gov

Data sourced from a study on cyclopentyl-pyrimidine based IGF-1R inhibitors. nih.gov

This data clearly shows that modifications to the peripheral groups attached to the core cyclopentyl-pyrimidine scaffold can have a significant impact on the inhibitory potency against IGF-1R. The discovery of compounds 6f and 6k with nanomolar potency underscores the value of this framework in developing targeted anticancer agents. nih.gov

Beyond IGF-1R, the broader pyrimidine scaffold has been extensively used to develop inhibitors for other kinases, such as cyclin-dependent kinases (CDKs). While not all of these examples explicitly feature a cyclopentyl group, they illustrate the general strategy of using the pyrimidine core to generate novel kinase inhibitors. For instance, pyrrolo[2,3-d]pyrimidine derivatives have been designed and synthesized as CDK inhibitors for the treatment of pancreatic cancer. nih.gov Similarly, pyrazolo[3,4-d]pyrimidines are recognized as a privileged scaffold for developing kinase inhibitors due to their ability to mimic the adenine ring of ATP. rsc.org These examples highlight the potential for further exploration of the cyclopentyl-pyrimidine framework in the development of inhibitors for a variety of other kinase targets.

The development of novel chemical entities based on the cyclopentyl-pyrimidine framework is an active area of research. The combination of the favorable properties of the cyclopentyl scaffold with the proven biological relevance of the pyrimidine ring provides a powerful platform for the discovery of new therapeutic agents. Future work in this area is likely to involve the synthesis and evaluation of new analogues with diverse substitution patterns, as well as the exploration of their activity against a wider range of biological targets.

Future Research and Emerging Avenues for Cyclopentyl(pyrimidin-2-yl)methanol

The exploration of this compound and its derivatives continues to be a fertile ground for chemical and therapeutic innovation. As researchers delve deeper into the potential of this chemical scaffold, several key areas of future investigation are emerging. These avenues promise to refine its synthesis, enhance its therapeutic efficacy through computational design, uncover novel biological interactions, and optimize its structure for targeted applications.

Q & A

Q. What are the common synthetic routes for preparing cyclopentyl(pyrimidin-2-yl)methanol?

this compound can be synthesized via multi-step reactions involving cyclopentanol derivatives and pyrimidine intermediates. A typical approach includes:

  • Step 1 : Functionalization of pyrimidine rings (e.g., chlorination or methylthio substitution) to introduce reactive sites. For example, 2-chloro-4-pyrimidinyl intermediates are often coupled with cyclopentylmethanol precursors via nucleophilic substitution .
  • Step 2 : Hydroxyl group introduction via reduction or hydrolysis. For chiral variants, asymmetric catalysis or resolution methods (e.g., chiral HPLC) may be employed .
  • Validation : Thermodynamic analysis using group contribution methods (e.g., Ruzicka–Domalski for heat capacity) ensures reaction feasibility .

Q. How are thermodynamic properties (e.g., heat capacity, enthalpy) estimated for this compound?

Thermodynamic properties are calculated using group contribution methods :

  • Liquid heat capacity : Ruzicka–Domalski method .
  • Enthalpy of formation : Yoneda method for gaseous states .
  • Vaporization enthalpy : Ducros method . These methods partition molecular structures into functional groups (e.g., pyrimidine, cyclopentyl, hydroxyl), with empirically derived contributions for each group. Experimental validation via calorimetry or gas-phase measurements is recommended .

Q. What analytical techniques are used to characterize this compound and its impurities?

Key techniques include:

  • HPLC-MS : For purity assessment and impurity profiling. Reference standards for related pyrimidinyl alcohols (e.g., EP impurity L: methyl (2RS)-2-cyclopentyl-2-hydroxy-2-phenylacetate) are used for calibration .
  • NMR : ¹H/¹³C NMR to confirm structural integrity, particularly for distinguishing regioisomers (e.g., 2- vs. 4-pyrimidinyl substitutions) .
  • X-ray crystallography : For resolving chiral centers or ambiguous stereochemistry .

Advanced Questions

Q. How can reaction conditions be optimized for this compound synthesis?

Optimization involves:

  • Temperature : Lower temperatures (273–343 K) favor exothermic steps (e.g., esterification, transesterification) to maximize equilibrium conversion .
  • Molar ratios : Excess reagents (e.g., 3:1 methanol to cyclopentyl acetate in transesterification) shift equilibrium toward product formation .
  • Catalysis : Acidic ion-exchange resins or zeolites improve etherification efficiency (e.g., cyclopentyl methyl ether synthesis analogs) .
  • Contradiction resolution : Discrepancies between theoretical and experimental yields are addressed by recalibrating group contribution parameters or verifying side reactions (e.g., cyclopentene dimerization) .

Q. What role does pyrimidine ring substitution play in modulating biological activity?

Substituents on the pyrimidine ring (e.g., chloro, methylthio) influence:

  • Receptor binding : Chloro groups enhance hydrophobic interactions with targets like GABA-B receptors (e.g., KK-92A, a pyrimidinyl methanol derivative with anti-addictive properties) .
  • Metabolic stability : Methylthio groups reduce oxidative degradation compared to hydroxyl analogs .
  • Solubility : Polar substituents (e.g., hydroxyl) improve aqueous solubility but may reduce blood-brain barrier penetration .

Q. How can data contradictions in reaction equilibria be resolved during process scaling?

Strategies include:

  • Revisiting thermodynamic models : Recalculate equilibrium constants (K) using updated group contribution parameters for intermediates (e.g., cyclopentyl acetate) .
  • Experimental validation : Compare vapor-liquid equilibria (VLE) data with predictions for ternary mixtures (e.g., n-hexane + cyclopentyl methyl ether + propanol) to identify non-ideal behavior .
  • Sensitivity analysis : Assess the impact of minor impurities (e.g., cyclopentylphenylmethanone) on reaction pathways using kinetic modeling .

Methodological Tables

Property Method Reference
Liquid heat capacityRuzicka–Domalski group contribution
Enthalpy of formation (gas)Yoneda group contribution
Vaporization enthalpyDucros group contribution
Impurity CAS Number Analytical Use
Cyclopentylmandelic acid427-49-6Chiral resolution standard
Methyl benzoylformate15206-55-0Esterification byproduct

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.